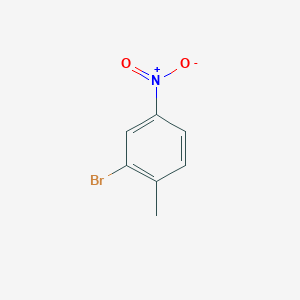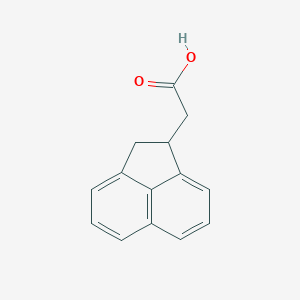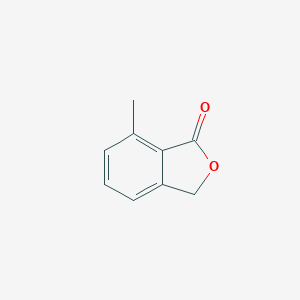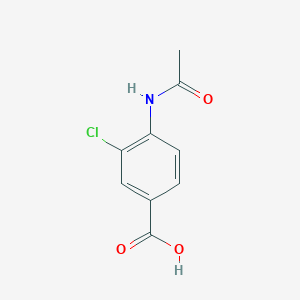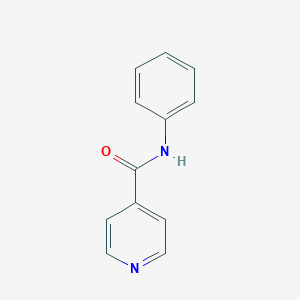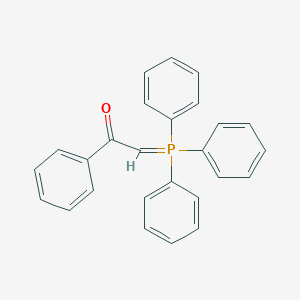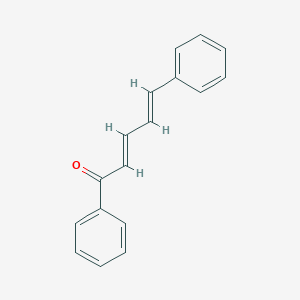![molecular formula C8H3N3O2S B188886 2-[(5-Nitrothiophen-2-yl)methylidene]propanedinitrile CAS No. 84653-70-3](/img/structure/B188886.png)
2-[(5-Nitrothiophen-2-yl)methylidene]propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5-Nitrothiophen-2-yl)methylidene]propanedinitrile is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly known as 'NTMD' and has been studied extensively for its potential use in various fields, including medicinal chemistry, material science, and biological research.
Aplicaciones Científicas De Investigación
NTMD has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, NTMD has been shown to exhibit significant antioxidant and anti-inflammatory properties. It has also been studied for its potential use in the treatment of cancer and neurodegenerative diseases due to its ability to inhibit the activity of specific enzymes and proteins.
In material science, NTMD has been studied for its potential use as a building block for the synthesis of novel materials. It has been shown to exhibit unique optical and electronic properties, making it a promising candidate for the development of new materials for use in electronic devices.
Mecanismo De Acción
The mechanism of action of NTMD is not fully understood, but it is believed to act by inhibiting the activity of specific enzymes and proteins. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. NTMD has also been shown to inhibit the activity of β-amyloid, a protein that is involved in the development of Alzheimer's disease.
Efectos Bioquímicos Y Fisiológicos
NTMD has been shown to exhibit significant antioxidant and anti-inflammatory properties. It has also been shown to inhibit the activity of specific enzymes and proteins, making it a promising candidate for the treatment of various diseases. However, more research is needed to fully understand the biochemical and physiological effects of NTMD.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of NTMD is its unique properties, which make it a promising candidate for use in various fields of scientific research. However, the synthesis of NTMD is a complex process that requires specialized equipment and expertise, which can limit its use in some labs. Additionally, more research is needed to fully understand the potential limitations of NTMD.
Direcciones Futuras
NTMD has the potential to be used in various fields of scientific research, including medicinal chemistry, material science, and biological research. Future research should focus on further understanding the mechanism of action of NTMD, as well as its potential use in the treatment of various diseases. Additionally, more research is needed to fully understand the potential limitations of NTMD and to develop new and improved synthesis methods for this compound.
Métodos De Síntesis
The synthesis of NTMD is a complex process that involves several steps. The most commonly used method for synthesizing NTMD is the Knoevenagel condensation reaction. This reaction involves the condensation of malononitrile with 5-nitrothiophene-2-carbaldehyde in the presence of a base catalyst such as piperidine or triethylamine. The resulting product is then purified using column chromatography or recrystallization to obtain pure NTMD.
Propiedades
Número CAS |
84653-70-3 |
|---|---|
Nombre del producto |
2-[(5-Nitrothiophen-2-yl)methylidene]propanedinitrile |
Fórmula molecular |
C8H3N3O2S |
Peso molecular |
205.2 g/mol |
Nombre IUPAC |
2-[(5-nitrothiophen-2-yl)methylidene]propanedinitrile |
InChI |
InChI=1S/C8H3N3O2S/c9-4-6(5-10)3-7-1-2-8(14-7)11(12)13/h1-3H |
Clave InChI |
WXXTURWZZJSFKU-UHFFFAOYSA-N |
SMILES |
C1=C(SC(=C1)[N+](=O)[O-])C=C(C#N)C#N |
SMILES canónico |
C1=C(SC(=C1)[N+](=O)[O-])C=C(C#N)C#N |
Otros números CAS |
84653-70-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



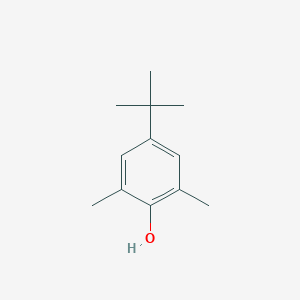
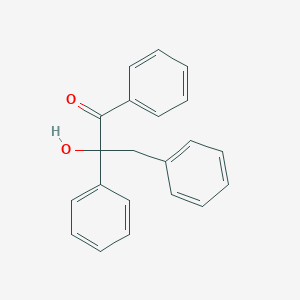
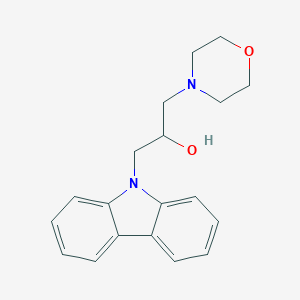
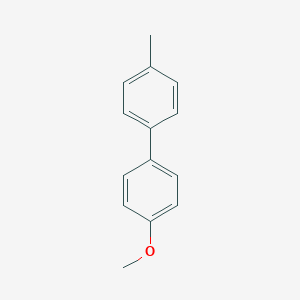
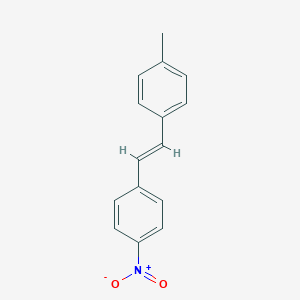
![Ethanone, 1-[5-chloro-2-[(3,4-dichlorophenyl)thio]phenyl]-](/img/structure/B188813.png)
![1-Chloro-2-[(E)-2-(2-chlorophenyl)ethenyl]benzene](/img/structure/B188814.png)
